molecular formula C26H25N2O6S- B1264636 Carindacillin(1-)

Carindacillin(1-)

Cat. No. B1264636
M. Wt: 493.6 g/mol
InChI Key: JIRBAUWICKGBFE-MNRDOXJOSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Carindacillin(1-) is a penicillinate anion. It is a conjugate base of a carindacillin.

Scientific Research Applications

Absorption Mechanism in Intestinal Cells

Carindacillin's absorption characteristics were extensively studied using Caco-2 cells, revealing insights into its uptake and transport mechanisms. It was found that Carindacillin (CIPC) is absorbed differently than its parent drug, carbenicillin (CBPC). Specifically, the absorption of CIPC is believed to be mediated by the monocarboxylic acid transport system, not by the oligopeptide transporter. This suggests a carrier-mediated transport contributing to the improved absorption of CIPC over CBPC (Li et al., 1999).

Efficacy in Chronic Pyelonephritis Treatment

A study conducted in 1978 examined the effectiveness of Carindacillin in treating chronic pyelonephritis. The treatment showed positive outcomes in a significant number of patients, many of whom had not responded well to previous antibiotic treatments. This underscores the potential of Carindacillin in managing chronic urinary tract infections, especially in cases resistant to other treatments (Michiels et al., 1978).

Pharmacokinetic Comparison with Carfecillin

Research comparing the pharmacokinetics of Carindacillin with another antibiotic, Carfecillin, in volunteers showed no significant differences in the pharmacokinetic parameters between these two carbenicillin esters. This study provides a comparative analysis of the drug disposition and metabolism of these compounds in the human body (Modr et al., 1977).

Role in the Intestinal Absorption Process

Another study focusing on the transport of Carindacillin in rat intestinal brush border membrane vesicles (BBMV) highlighted its carrier-mediated transport mechanism. The research showed that the modification of carbenicillin to Carindacillin significantly improved its absorption due to increased affinity to the monocarboxylic acid transport system (Li et al., 1999).

properties

Product Name

Carindacillin(1-)

Molecular Formula

C26H25N2O6S-

Molecular Weight

493.6 g/mol

IUPAC Name

(2S,5R,6R)-6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C26H26N2O6S/c1-26(2)20(24(31)32)28-22(30)19(23(28)35-26)27-21(29)18(15-7-4-3-5-8-15)25(33)34-17-12-11-14-9-6-10-16(14)13-17/h3-5,7-8,11-13,18-20,23H,6,9-10H2,1-2H3,(H,27,29)(H,31,32)/p-1/t18?,19-,20+,23-/m1/s1

InChI Key

JIRBAUWICKGBFE-MNRDOXJOSA-M

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)[O-])C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)[O-])C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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